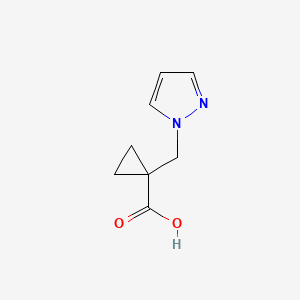
1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H10N2O2. It is characterized by the presence of a pyrazole ring attached to a cyclopropane carboxylic acid moiety.
准备方法
The synthesis of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid typically involves the reaction of pyrazole with cyclopropanecarboxylic acid derivatives. One common synthetic route includes the alkylation of pyrazole with a cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
- 1-(Hydroxymethyl)cyclopropanecarboxylic acid
- 1-(Methoxymethyl)cyclopropanecarboxylic acid
- 1-(Aminomethyl)cyclopropanecarboxylic acid
- 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
These compounds share the cyclopropanecarboxylic acid moiety but differ in the substituents attached to the cyclopropane ring. The unique pyrazole ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 1210358-54-5
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it acts as an inhibitor of O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. The inhibition of OASS can disrupt the synthesis of cysteine, thereby affecting cellular metabolism and proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, indicating potential as a novel antibacterial agent .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | OASS-A | 0.028 | Potent inhibitor |
| Antimicrobial Activity | E. coli | 8.0 | Shows measurable activity |
| Cytotoxicity Assay | Various cell lines | >10 | Low cytotoxicity observed |
Case Studies
- Combination Therapy : In studies combining this compound with colistin, a significant synergistic effect was observed against resistant bacterial strains such as Klebsiella pneumoniae and Salmonella Typhimurium. The fractional inhibitory concentration (FIC) index was consistently below 0.5, indicating strong additive interactions .
- Cytotoxicity Evaluation : Compounds related to this compound were assessed for cytotoxic effects on human cell lines. Notably, derivatives exhibited varying levels of toxicity, with some showing promising low toxicity profiles suitable for further development .
Pharmacological Applications
The unique properties of this compound position it as a candidate for several therapeutic applications:
- Antibacterial Agents : Given its antimicrobial activity, this compound could be developed into a new class of antibiotics targeting resistant bacterial infections.
- Cancer Therapeutics : The ability to inhibit key metabolic pathways suggests potential applications in cancer treatment by disrupting the growth and proliferation of cancer cells.
属性
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)8(2-3-8)6-10-5-1-4-9-10/h1,4-5H,2-3,6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQPEDNWKHQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













